D-galactosaminate
Description
Historical Context and Evolution of Research on D-galactosaminate
The scientific journey of D-galactosamine began with its chemical identification and synthesis. Early studies focused on its metabolism, revealing that it is primarily processed in the liver through the galactose metabolic pathway. nih.gov The turning point in D-galactosamine research came with the discovery of its potent hepatotoxic effects. In the late 1960s, Keppler and colleagues first described that the administration of D-galactosamine to rats induced a panlobular, focal hepatic necrosis with biochemical and microscopic features strikingly similar to human viral hepatitis. cuni.cz This seminal finding established the D-galactosamine-induced liver injury model, which has since been a mainstay in experimental liver research.
Over the decades, research has evolved from descriptive pathology to a deep dive into the molecular mechanisms underlying its toxicity. Initial investigations correctly identified the depletion of uridine (B1682114) triphosphate (UTP) as a primary biochemical lesion. cas.czwikipedia.org Subsequent research, often in combination with lipopolysaccharide (LPS) to create a model of fulminant hepatic failure, has elucidated the intricate signaling pathways involved in D-galactosamine-induced apoptosis and inflammation. frontiersin.orgnih.govelsevier.es While initial research centered on its hepatotoxicity, the application of D-galactosamine has expanded to include studies on immunology and nephrotoxicity, although its primary role remains in liver research. medchemexpress.com
Significance of this compound as a Research Probe and Experimental Tool in Life Sciences
The primary significance of D-galactosamine in the life sciences lies in its utility as a highly specific and reproducible tool for inducing acute liver injury in experimental animals. wikipedia.orgspandidos-publications.com This model is invaluable for several reasons. Firstly, it allows for the controlled study of the pathogenesis of liver diseases, providing insights into the complex interplay of cellular necrosis, apoptosis, and inflammation. frontiersin.orgnih.gov Researchers can investigate the temporal sequence of events, from initial biochemical disturbances to overt tissue damage.
Secondly, the D-galactosamine model serves as a crucial platform for the preclinical evaluation of potential hepatoprotective agents. frontiersin.org By inducing a predictable level of liver damage, scientists can assess the efficacy of various therapeutic interventions aimed at mitigating liver injury.
Furthermore, its specific mechanism of action, primarily the depletion of UTP pools in hepatocytes, allows for targeted investigations into the roles of RNA and protein synthesis in maintaining hepatocyte integrity. nih.govimrpress.com When combined with LPS, D-galactosamine sensitizes the liver to endotoxin-induced damage, creating a robust model for studying the mechanisms of fulminant hepatic failure and the systemic inflammatory response. elsevier.esrsc.org
Scope and Foundational Academic Research Focus of the Review
This review will maintain a strict focus on the chemical compound D-galactosamine itself, detailing its chemical properties, synthesis, and the well-established molecular mechanisms of its action as a research tool. The core of this review is built upon foundational academic research that has defined our understanding of D-galactosamine. The content will exclusively address the following areas:
Chemical Properties and Synthesis of this compound: A description of its fundamental chemical characteristics and methods of its preparation.
Biochemical and Molecular Mechanisms of Action: A detailed exploration of how D-galactosamine exerts its effects at the cellular and molecular level, specifically focusing on:
Effects on RNA and Protein Synthesis: The consequences of UTP depletion.
Induction of Apoptosis: The signaling cascades leading to programmed cell death.
Induction of Inflammation: The role of cytokines and immune cell activation.
This review deliberately excludes any discussion of dosage, administration protocols, safety profiles, or adverse effects, as the focus is purely on the scientific and mechanistic aspects of D-galactosamine as a chemical entity and research instrument.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12NO6- |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1 |
InChI Key |
UFYKDFXCZBTLOO-SQOUGZDYSA-M |
SMILES |
C(C(C(C(C(C(=O)[O-])N)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])N)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])N)O)O)O)O |
Origin of Product |
United States |
Mechanistic Investigations of D Galactosaminate in Defined Biological Systems
Cellular and Subcellular Perturbations Induced by D-galactosaminate in In Vitro Models
Molecular Pathways of Oxidative Stress Elicitation by this compound
D-galactosamine (D-GalN) is a well-established hepatotoxic agent utilized in research to induce liver injury that mimics viral hepatitis. Its toxicity is rooted in its ability to disrupt normal cellular processes, leading to a state of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. scielo.br
The molecular mechanism of D-GalN-induced oxidative stress involves several key pathways. A primary effect of D-GalN in hepatocytes is the depletion of uridine (B1682114) triphosphate (UTP). D-GalN is metabolized through the galactose pathway, leading to the formation of UDP-galactosamine and UDP-glucosamine. This process "traps" uridine in the form of UDP-sugars, leading to a deficiency of UTP, which is essential for the synthesis of RNA and proteins. imrpress.comresearchgate.net This inhibition of macromolecular synthesis sensitizes hepatocytes to further damage.
The depletion of UTP and subsequent inhibition of protein synthesis can impair the production of antioxidant enzymes, which are crucial for mitigating oxidative damage. Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.gov A reduction in the expression or activity of these enzymes, such as the noted decrease in superoxide dismutase 1 gene expression following D-GalN/LPS exposure, can lead to an accumulation of ROS. nih.gov
When co-administered with lipopolysaccharide (LPS), D-GalN's toxic effects are significantly amplified. LPS, a component of the outer membrane of Gram-negative bacteria, activates immune cells like Kupffer cells (liver-resident macrophages) to produce pro-inflammatory cytokines and ROS. The combination of D-GalN-induced sensitization of hepatocytes and LPS-triggered inflammatory burst results in a dramatic increase in oxidative stress. researchgate.netnih.gov This is evidenced by the generation of intracellular ROS in macrophage cell lines when stimulated with both D-GalN and LPS. nih.gov The resulting oxidative stress leads to lipid peroxidation, damage to cellular membranes, and the oxidation of proteins and DNA, ultimately contributing to cell death. nih.govmdpi.com
Table 1: Key Molecular Events in this compound-Induced Oxidative Stress
| Molecular Event | Consequence |
| UTP Depletion | Inhibition of RNA and protein synthesis |
| Reduced Antioxidant Enzyme Synthesis | Impaired detoxification of ROS |
| LPS Co-administration | Amplified inflammatory response and ROS production |
| Increased ROS Levels | Lipid peroxidation, DNA damage, protein oxidation |
This compound-Mediated Induction of Inflammatory Responses and Cytokine Modulation
D-galactosamine (D-GalN) is a potent modulator of inflammatory responses, particularly when used in conjunction with lipopolysaccharide (LPS). While D-GalN alone can sensitize hepatocytes, its combination with LPS creates a robust inflammatory environment that is central to its hepatotoxic effects. researchgate.netmdpi.com
The inflammatory cascade is initiated by LPS binding to Toll-like receptor 4 (TLR4) on immune cells, primarily Kupffer cells in the liver. researchgate.net This activation triggers the release of a variety of pro-inflammatory cytokines. mdpi.com One of the most critical mediators in this process is Tumor Necrosis Factor-alpha (TNF-α). researchgate.net D-GalN sensitizes hepatocytes to the cytotoxic effects of TNF-α, which, under normal circumstances, they are relatively resistant to. This sensitization is largely due to the D-GalN-induced inhibition of RNA synthesis, which prevents the production of protective, anti-apoptotic proteins that would normally be induced by TNF-α. researchgate.net
In addition to TNF-α, the D-GalN/LPS model leads to the upregulation of other key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). mdpi.commdpi.com These cytokines play a crucial role in amplifying the inflammatory response by recruiting other immune cells, such as neutrophils, to the site of injury. researchgate.netmdpi.com The influx of these cells further contributes to tissue damage through the release of their own cytotoxic and inflammatory mediators.
Interestingly, studies have shown that D-GalN can directly augment the production of certain inflammatory molecules in macrophages. For instance, in LPS-stimulated RAW 264.7 macrophage cells, D-GalN enhances the production of nitric oxide (NO), a key inflammatory mediator, but not TNF-α. nih.gov This suggests that D-GalN can modulate specific inflammatory pathways within immune cells. The inflammatory response is a tightly regulated process, and D-GalN appears to disrupt this balance, leading to an uncontrolled and damaging inflammatory state. nih.gov
Table 2: Cytokine Modulation in this compound/LPS Models
| Cytokine | Role in D-GalN/LPS-Induced Inflammation |
| TNF-α | Primary mediator of hepatocyte apoptosis; production is triggered by LPS. researchgate.net |
| IL-1β | Pro-inflammatory cytokine that amplifies the inflammatory cascade. mdpi.com |
| IL-6 | Pro-inflammatory cytokine involved in the acute phase response and immune cell recruitment. mdpi.com |
Analysis of this compound-Induced Genotoxicity and DNA Damage in Hepatic Cell Models
D-galactosamine (D-GalN), particularly when co-administered with lipopolysaccharide (LPS), exhibits significant genotoxic potential in hepatic cell models. nih.govnih.gov Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The mechanisms underlying D-GalN/LPS-induced genotoxicity are closely linked to the induction of oxidative stress and inflammatory responses.
The combination of D-GalN and LPS has been shown to cause severe DNA damage in hepatic cells. nih.govnih.gov This damage can manifest as DNA strand breaks and the formation of oxidized or alkylated base lesions. fraunhofer.de One of the primary drivers of this genotoxicity is the massive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during the inflammatory response triggered by LPS and exacerbated by D-GalN. nih.govmdpi.com These reactive molecules can directly attack DNA, leading to modifications of DNA bases, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, and single- or double-strand breaks. scielo.br
Studies using the single-cell gel electrophoresis (SCGE) or "comet assay" have demonstrated that acute exposure of mice to LPS/D-GalN results in significant DNA damage specifically in hepatic cells. nih.govnih.gov Interestingly, chronic administration of lower doses of LPS/D-GalN can lead to genotoxic effects not only in the liver but also in brain cells. nih.gov This suggests that long-term, low-grade inflammation induced by these agents can have far-reaching genotoxic consequences.
Table 3: Manifestations of this compound-Induced Genotoxicity
| Type of DNA Damage | Description | Detection Method |
| DNA Strand Breaks | Disruption of the phosphodiester backbone of DNA. | Comet Assay (SCGE) fraunhofer.de |
| Oxidized Base Lesions | Chemical modification of DNA bases by ROS, e.g., 8-oxodG. | Comet Assay with specific enzymes (e.g., Fpg) fraunhofer.de |
| DNA Fragmentation | Cleavage of DNA into smaller fragments during apoptosis. | Histopathological analysis, TUNEL assay |
Alterations in Macrophage Function and Nitric Oxide Production by this compound
D-galactosamine (D-GalN) significantly alters macrophage function, particularly their capacity to produce nitric oxide (NO), a key molecule in the immune response. nih.gov Macrophages are essential players in both initiating and resolving inflammation, and their response can be broadly categorized into a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. frontiersin.org The M1 phenotype is characterized by the production of pro-inflammatory cytokines and high levels of NO. frontiersin.org
In vitro studies using the RAW 264.7 macrophage cell line have shown that D-GalN can augment the production of NO when these cells are stimulated with lipopolysaccharide (LPS). nih.gov This enhanced NO production is a result of the increased expression of the inducible nitric oxide synthase (iNOS) enzyme at both the mRNA and protein levels. nih.gov iNOS is the primary enzyme responsible for the high-output production of NO in macrophages during an inflammatory response. qiagen.com
The mechanism by which D-GalN augments LPS-induced NO production appears to be linked to the generation of intracellular reactive oxygen species (ROS). nih.gov The combination of D-GalN and LPS leads to a significant increase in ROS within the macrophages, and scavenging these ROS abrogates the enhanced NO production. nih.gov This suggests a signaling pathway where D-GalN-induced oxidative stress contributes to the upregulation of iNOS expression and subsequent NO synthesis.
It is noteworthy that while D-GalN enhances NO production, it does not have the same effect on the production of another key pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages. nih.gov This indicates that D-GalN selectively modulates specific inflammatory pathways within macrophages rather than causing a general potentiation of the inflammatory response. The timing of D-GalN exposure is also critical, as pretreatment with D-GalN augments NO production, whereas post-treatment does not. nih.gov This suggests that D-GalN primes the macrophages to respond more robustly to a subsequent inflammatory stimulus like LPS.
Table 4: Effects of this compound on Macrophage Function
| Parameter | Effect of this compound (in the presence of LPS) | Underlying Mechanism |
| Nitric Oxide (NO) Production | Augmented | Increased expression of iNOS mRNA and protein. nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Expression is enhanced | Mediated by intracellular ROS generation. nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) Production | No significant augmentation | Selective modulation of inflammatory pathways. nih.gov |
| Intracellular Reactive Oxygen Species (ROS) | Increased | Contributes to the augmentation of NO production. nih.gov |
This compound in Established In Vivo Experimental Models for Pathophysiological Research
Utilization of this compound in Hepatic Injury Models: Mechanistic Insights
D-galactosamine (D-GalN) is a highly specific hepatotoxin widely used in experimental research to induce liver injury in animal models, providing valuable insights into the pathophysiology of human liver diseases. imrpress.comnih.gov When administered alone at high doses, or more commonly in combination with a low dose of an inflammatory agent like lipopolysaccharide (LPS), D-GalN reliably produces a spectrum of liver damage ranging from acute liver failure to chronic fibrosis, depending on the experimental design. nih.govnih.gov
The primary mechanism of D-GalN hepatotoxicity involves its metabolism in hepatocytes via the galactose metabolic pathway. imrpress.com This process leads to the trapping of uridine in the form of UDP-derivatives, causing a profound depletion of uridine triphosphate (UTP). imrpress.comresearchgate.net The lack of UTP critically inhibits the synthesis of RNA and, consequently, proteins. researchgate.netnih.gov This metabolic disruption renders hepatocytes highly susceptible to injury from other insults.
In the widely used D-GalN/LPS model, the subsequent administration of LPS triggers a potent inflammatory response. LPS activates Kupffer cells, the resident macrophages of the liver, to release a cascade of pro-inflammatory mediators, most notably tumor necrosis factor-alpha (TNF-α). researchgate.net The D-GalN-sensitized hepatocytes are unable to mount a normal protective response to TNF-α, leading to widespread apoptosis and necrosis. researchgate.net This model is particularly useful for studying TNF-α-mediated liver injury and the associated inflammatory cascades, including cytokine and chemokine formation and neutrophil-mediated cytotoxicity. researchgate.net
Histopathological examination of livers from animals treated with D-GalN/LPS reveals characteristic features of acute liver injury, including extensive necrosis, inflammatory cell infiltration, and significant elevations in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin. nih.govnih.gov This model histopathologically mimics aspects of human viral hepatitis. imrpress.com While highly effective for studying acute injury, the ability of D-GalN alone to induce significant fibrosis and cirrhosis is less potent compared to other hepatotoxins like carbon tetrachloride, often requiring a longer duration of administration. imrpress.com
Table 5: Key Mechanistic Steps in this compound-Induced Hepatic Injury In Vivo
| Step | Description | Key Molecules Involved |
| Metabolic Disruption | D-GalN metabolism in hepatocytes leads to UTP depletion. imrpress.com | D-GalN, UTP, UDP-galactosamine |
| Inhibition of Synthesis | Lack of UTP inhibits RNA and protein synthesis. researchgate.netnih.gov | RNA, Proteins |
| Sensitization | Hepatocytes become highly susceptible to inflammatory mediators. | TNF-α receptors |
| Inflammatory Trigger | LPS activates Kupffer cells to release pro-inflammatory cytokines. researchgate.net | LPS, TLR4, TNF-α, IL-1β |
| Cell Death | Sensitized hepatocytes undergo widespread apoptosis and necrosis. researchgate.net | Caspases |
| Tissue Damage | Results in acute liver failure with characteristic histopathological changes. | ALT, AST, Bilirubin |
Investigation of Systemic Responses and Inter-Organ Dynamics in this compound-Treated Models
The administration of this compound in experimental models serves as a critical tool for investigating how acute liver failure (ALF) precipitates a cascade of systemic responses, profoundly affecting the function of distant organs. The liver's central role in metabolism, detoxification, and immune regulation means its acute injury triggers a complex interplay of signals and mediators that disrupt inter-organ communication and homeostasis. dzhk.deeuropa.eu Research using this compound has been instrumental in delineating the pathways through which hepatic distress leads to multi-organ dysfunction, a common and severe complication in clinical ALF.
A primary consequence observed in this compound-treated animal models is the development of hepatorenal syndrome. nih.gov Studies in rats have demonstrated that severe liver damage induced by this compound is followed by the onset of acute renal failure. This is characterized by significant increases in serum creatinine (B1669602) and urea (B33335) concentrations, coupled with a marked reduction in creatinine clearance and daily urine output. nih.gov These findings illustrate a direct and detrimental communication axis between the acutely injured liver and the kidneys, leading to impaired renal function.
Furthermore, this compound-induced liver injury modulates the body's response to other systemic challenges, such as bacterial endotoxins. In models where acute hepatocytic injury from this compound is followed by exposure to lipopolysaccharide (LPS), there is an augmented and more severe pulmonary response. nih.gov This suggests that the damaged liver has a reduced capacity to metabolize and clear inflammatory mediators, such as products of arachidonic acid metabolism like leukotrienes. nih.gov The resulting accumulation of these pro-inflammatory molecules can amplify lung inflammation and microvascular permeability, demonstrating a critical liver-lung interaction in the context of sepsis and acute liver dysfunction. nih.gov
Beyond the kidneys and lungs, this compound-induced ALF models also consistently lead to the development of hepatic encephalopathy. This neurological complication is marked by elevated plasma ammonia (B1221849) levels, a consequence of the liver's failing detoxification capacity. nih.gov The systemic accumulation of ammonia and other neurotoxins crosses the blood-brain barrier, leading to cerebral dysfunction. The study of these models provides essential insights into the molecular basis of how signals from a failing liver can precipitate severe neurological impairment. nih.gov
The following tables present data from a study on rats, illustrating the systemic impact of this compound on liver and kidney function 48 hours after administration.
Table 1: Profile of Liver Parameters After this compound Intoxication in Rats Data derived from a study on this compound-induced acute liver failure in rats. nih.gov
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Statistical Significance (p-value) |
|---|---|---|---|
| Alanine Aminotransferase (U/L) | 45.8 ± 10.9 | 2875.0 ± 1234.0 | <0.001 |
| Aspartate Aminotransferase (U/L) | 154.3 ± 33.2 | 5839.0 ± 2451.0 | <0.0001 |
| Bilirubin (mg/dL) | 0.12 ± 0.05 | 1.5 ± 0.8 | <0.004 |
| Ammonia (µg/dL) | 89.9 ± 25.1 | 241.8 ± 99.8 | <0.005 |
| Albumin (g/dL) | 3.4 ± 0.3 | 2.6 ± 0.3 | <0.001 |
Table 2: Profile of Kidney Parameters After this compound Intoxication in Rats Data derived from a study on this compound-induced acute renal failure secondary to liver injury in rats. nih.gov
| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Statistical Significance (p-value) |
|---|---|---|---|
| Creatinine (mg/dL) | 0.59 ± 0.12 | 1.5 ± 0.4 | <0.001 |
| Urea (mg/dL) | 45.8 ± 10.9 | 101.4 ± 25.4 | <0.001 |
| Creatinine Clearance (mL/min) | 0.61 ± 0.21 | 0.20 ± 0.09 | <0.0012 |
| Daily Urine Volume (mL) | 12.9 ± 4.1 | 6.1 ± 2.9 | <0.003 |
Pathogenic Mechanisms Explored Through this compound Administration in Experimental Animal Models
The use of this compound in animal models has been pivotal for elucidating the specific pathogenic mechanisms that drive acute liver injury. nih.gov this compound is a potent hepatotoxic substance that initiates cellular damage through several well-defined molecular pathways. nih.govmhmedical.com
A primary mechanism of this compound toxicity is its interference with RNA synthesis. The compound acts as a specific inhibitor by depleting the intracellular pool of uridine nucleotides. It achieves this by trapping Uridine triphosphate (UTP) in the form of Uridine diphosphate-galactosamine, which effectively blocks the transcription of genetic material and subsequent protein synthesis in hepatocytes. nih.gov This transcriptional arrest is a critical initiating event leading to hepatocyte dysfunction and death.
Beyond this direct intracellular effect, this compound also sensitizes the liver to the toxic effects of other agents, particularly endotoxins like lipopolysaccharide (LPS). nih.gov This sensitization is a key aspect of the widely used this compound/LPS model of hepatotoxicity, which closely mimics the features of clinical acute liver failure. nih.gov In this model, this compound renders hepatocytes highly susceptible to the inflammatory cascade triggered by LPS. Tumor necrosis factor-alpha (TNF-α) has been identified as a major mediator of the subsequent liver damage in this context. nih.gov
Further mechanistic studies have revealed the role of specific cellular signaling pathways. Research has shown that this compound/LPS-induced hepatotoxicity is associated with a significant downregulation of Sirtuin 1 (SIRT1), a protein known for its cytoprotective effects. nih.gov The decrease in SIRT1 levels appears to be directly involved in the cytotoxic effects observed in this model, suggesting that the maintenance of SIRT1 activity is crucial for hepatocyte survival under stress. nih.gov Additionally, D-galactosamine administration is linked to the induction of significant oxidative stress and inflammation. mdpi.com This involves the activation of key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, which lead to the production of pro-inflammatory cytokines like TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.com
It is also important to note that there are significant differences in susceptibility to this compound's toxic effects across different animal species. Early studies confirmed that while rats and rabbits are highly sensitive to its hepatotoxic potential, mice are comparatively resistant. nih.gov This species-specific variation underscores the importance of selecting appropriate animal models for studying particular aspects of liver injury and highlights differences in metabolic or detoxification pathways. nih.govnih.gov
Biochemical Pathways and Metabolic Fates Associated with D Galactosaminate
Microbial Metabolism and Non-Metabolism of D-galactosaminate
The ability of microorganisms to metabolize this compound is not widespread and appears to be species-specific. While many microbes can utilize more common amino sugars like D-glucosamine, the C-4 epimer this compound often presents a metabolic challenge.
Specificity of this compound Utilization by Bacterial Species (e.g., Lactic Acid Bacteria)
The metabolism of this compound has been observed in select microorganisms, including some strains of lactic acid bacteria. These bacteria are known for their diverse carbohydrate fermentation capabilities, which in some cases extends to amino sugars. frontiersin.orgnih.gov For instance, research indicates that certain lactic acid bacteria are capable of metabolizing D-galactosamine, the precursor amino sugar to this compound.
Additionally, acetic acid bacteria have been utilized in oxidative fermentation processes to produce D-hexosaminates, including this compound, from their corresponding D-hexosamines. nih.gov This process, carried out by membrane-bound D-glucosamine dehydrogenase, demonstrates a microbial enzymatic pathway that can act on D-galactosamine to form this compound. nih.gov However, the subsequent catabolism of the resulting this compound by these bacteria is not as well-documented. The utilization of this compound as a primary carbon or nitrogen source is not a common trait among most bacterial species.
Comparative Analysis of this compound and D-glucosaminate Catabolism in Microorganisms (e.g., Salmonella Typhimurium)
A comparative analysis starkly illustrates the metabolic specificity for amino sugars in many bacteria. Salmonella enterica serovar Typhimurium provides a clear example of this distinction. Research has shown that S. Typhimurium can effectively use D-glucosaminate as both a carbon and nitrogen source, but it is unable to grow on or metabolize this compound. nih.govasm.org
The catabolic pathway for D-glucosaminate in S. Typhimurium is well-characterized. It begins with transport across the cell membrane and concomitant phosphorylation by a specific phosphotransferase system (PTS) encoded by the dgaABCD genes. nih.gov The resulting D-glucosaminate-6-phosphate is then converted by a dehydratase (DgaE) into 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP). asm.org This intermediate is subsequently cleaved by an aldolase (B8822740) (DgaF) to yield glyceraldehyde-3-phosphate and pyruvate, which can enter central metabolic pathways like glycolysis. nih.govasm.orgnih.gov In contrast, the absence of a suitable transporter or initial catabolic enzyme for this compound prevents its entry into S. Typhimurium's metabolic network. nih.govasm.org
| Feature | D-glucosaminate Catabolism in S. Typhimurium | This compound Catabolism in S. Typhimurium |
|---|---|---|
| Utilization | Can be used as a carbon and nitrogen source. nih.gov | Cannot be utilized for growth. nih.govasm.org |
| Transport System | Specific mannose family phosphotransferase system (PTS) encoded by dgaABCD. nih.gov | No known transport system. nih.gov |
| Initial Catabolic Step | Phosphorylation during transport to D-glucosaminate-6-phosphate. asm.org | Not metabolized. nih.gov |
| Key Catabolic Enzymes | D-glucosaminate-6-phosphate dehydratase (DgaE), KDGP aldolase (DgaF). asm.org | Not applicable. |
| End Products | Glyceraldehyde-3-phosphate and Pyruvate. asm.org | Not applicable. |
Enzymatic Activities and Substrate Specificity for this compound in Bacterial Dehydratases
While some microorganisms like S. Typhimurium cannot process this compound, enzymes in other bacteria show a capacity to act on it, albeit often with lower efficiency than for other substrates. D-glucosaminate dehydratase, an enzyme that catalyzes the conversion of D-glucosaminate to 2-keto-3-deoxy-D-gluconate and ammonia (B1221849), has been purified from different bacterial sources and tested for its substrate specificity. tandfonline.com
The D-glucosaminate dehydratase from Agrobacterium radiobacter has been shown to catalyze the dehydration of this compound. nih.gov However, its activity towards this compound is significantly lower than its primary substrate, D-glucosaminate. nih.gov Similarly, the enzyme from Pseudomonas fluorescens can also act on this compound, but it is not the preferred substrate. tandfonline.com These findings indicate that while the enzymatic machinery to process this compound exists in some bacteria, it is often a secondary activity of enzymes primarily targeting D-glucosaminate.
| Bacterial Source | Enzyme | Substrate | Relative Activity (%) | Km (mM) | Reference |
|---|---|---|---|---|---|
| Agrobacterium radiobacter | D-glucosaminate dehydratase | D-glucosaminate | 100 | 2.8 | nih.gov |
| This compound | 31.5 | 5.0 | nih.gov | ||
| D-mannosaminate | 17.5 | 29 | nih.gov | ||
| Pseudomonas fluorescens | D-glucosaminate dehydratase | D-glucosaminate | 100 | 10 | tandfonline.com |
| This compound | 10.5 | N/A | tandfonline.com |
Interference and Interplay of this compound with Host Carbohydrate and Aminosugar Metabolism in Experimental Contexts
In experimental animal models, the administration of D-galactosamine, the precursor to this compound, is widely used to study metabolic perturbations. These models reveal significant interference with fundamental carbohydrate and aminosugar metabolic pathways. The metabolic effects are largely attributed to the trapping of essential nucleotides, which has cascading consequences for cellular energy and biosynthesis. nih.gov
Impact on Glucose Homeostasis and Glycolytic Pathways in Research Models
The administration of D-galactosamine in research models profoundly impacts glucose homeostasis, which is the maintenance of stable blood glucose levels through the opposing actions of hormones like insulin (B600854) and glucagon. uoguelph.ca The primary mechanism of disruption involves the metabolism of D-galactosamine to UDP-derivatives, such as UDP-glucosamine and UDP-galactosamine. This process effectively sequesters the cellular pool of uridine (B1682114) phosphates (UTP). nih.gov
Perturbations in Pentose (B10789219) Phosphate (B84403) Pathway Activity in this compound-Affected Cells
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. wikipedia.org It has two main functions: to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate ribose-5-phosphate (B1218738) (R5P), a precursor for nucleotide synthesis. creative-proteomics.commdpi.com In experimental models of D-galactosamine-induced metabolic stress, the PPP is significantly perturbed.
The trapping of UTP by D-galactosamine metabolites creates a high demand for de novo nucleotide synthesis to replenish the depleted uridine pool. This synthesis requires R5P, a primary product of the non-oxidative branch of the PPP. wikipedia.org Consequently, an upregulation of the PPP may occur to meet this increased demand for nucleotide precursors.
Furthermore, D-galactosamine-induced cellular injury is associated with significant oxidative stress. The oxidative branch of the PPP is the primary source of cellular NADPH, which is essential for regenerating the reduced form of glutathione (B108866) (GSH). creative-proteomics.com GSH is a major cellular antioxidant that protects against damage from reactive oxygen species. The increased oxidative load in D-galactosamine-affected cells necessitates a higher rate of NADPH production to maintain the antioxidant defense system, leading to increased flux through the oxidative phase of the PPP. creative-proteomics.com
Implications for Aminosugar Biosynthesis and Degradation Pathways in Experimental Systems
In experimental biology, particularly in models of liver injury, this compound (D-GalN) serves as a highly specific hepatotoxic agent. Its mechanism of action is deeply rooted in its interference with fundamental biochemical pathways, offering significant insights into the biosynthesis and degradation of amino sugars. The administration of D-GalN to experimental systems, primarily in vivo rodent models and in vitro hepatocyte cultures, triggers a cascade of metabolic disturbances that disrupt cellular homeostasis.
The metabolic fate of D-GalN in hepatocytes is central to its toxic effect and provides a clear example of metabolic interference. Upon entering the liver cell, D-GalN is phosphorylated by galactokinase to form D-galactosamine-1-phosphate. This product then reacts with uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose:galactose-1-phosphate uridylyltransferase. This leads to the formation of UDP-galactosamine and the depletion of UTP. wikipedia.org This process, often termed "UTP trapping," is the primary mechanism behind D-GalN's effects. scilit.com The severe reduction in the cellular UTP pool, which can fall to less than 10% of normal levels, has profound implications for aminosugar-dependent biosynthetic pathways. scilit.com
The depletion of UTP creates a bottleneck for the synthesis of all uridine-containing sugar nucleotides, which are essential precursors for the glycosylation of proteins and lipids. The cellular pools of UDP-glucose and UDP-galactose are consequently diminished, which in turn inhibits the synthesis of glycogen (B147801) and the formation of galactosyl residues in glycoproteins and glycolipids. wikipedia.orgitmedicalteam.plspandidos-publications.com This halt in the production of necessary building blocks effectively shuts down the synthesis of complex carbohydrates and glycoproteins, a major pathway that utilizes amino sugars. itmedicalteam.plelsevier.es The inhibition of RNA and protein synthesis is a direct downstream effect of the UTP shortage. cas.czspandidos-publications.com
The degradation, or more accurately, the metabolic conversion of D-GalN, leads to the accumulation of its UDP-activated derivative. Research on Golgi apparatus function in rat liver has shown that the accumulated UDP-galactosamine can act as an alternative substrate for UDP-galactose–N-acetyl-D-glucosamine galactosyltransferase. nih.govnih.gov This enzyme can transfer D-galactosamine to endogenous acceptor proteins at a notable rate. nih.gov This finding is significant because it implies the formation of abnormal glycoproteins containing non-acetylated amino sugars, which represents a key metabolic fate of D-GalN in these experimental systems and contributes to the disruption of protein secretion. nih.govnih.gov
The implications of these metabolic events are widely exploited in experimental systems. The D-GalN-induced liver injury model is used to simulate the pathology of viral hepatitis in humans. wikipedia.orgitmedicalteam.pl The biochemical cascade, initiated by UTP trapping and the subsequent inhibition of macromolecular synthesis, leads to cellular stress, organelle dysfunction, and ultimately, hepatocyte apoptosis and necrosis. cas.czcore.ac.uk This makes D-GalN an invaluable tool for studying the molecular mechanisms of liver disease and for testing the efficacy of potential hepatoprotective agents. elsevier.eselsevier.es
Table 1: Key Metabolic Consequences of this compound Administration in Hepatocytes
| Metabolic Effect | Description | Key Consequences | References |
| UTP Trapping | D-GalN is converted to D-GalN-1-P and then to UDP-galactosamine, consuming and sequestering UTP. | Severe depletion of the cellular UTP pool to <10% of normal levels. | wikipedia.orgscilit.com |
| UDP-Sugar Depletion | The lack of UTP prevents the synthesis of other essential sugar nucleotides. | Drastic reduction in UDP-glucose and UDP-galactose pools. | wikipedia.orgscilit.comitmedicalteam.pl |
| Inhibition of Biosynthesis | Shortage of UTP and UDP-sugars halts the production of essential macromolecules. | Inhibition of RNA, protein, and glycoprotein (B1211001) synthesis; impaired glycogen synthesis. | spandidos-publications.comelsevier.escas.cz |
| Abnormal Glycosylation | Accumulated UDP-galactosamine acts as a substrate for galactosyltransferases. | Incorporation of non-acetylated amino sugars into glycoproteins, disrupting their function and secretion. | nih.govnih.gov |
Table 2: Summary of Pathways and Enzymes Affected by this compound in Experimental Systems
| Pathway/Enzyme | Effect of this compound | Experimental Implication | References |
| Leloir Pathway | D-GalN enters the pathway, acting as a substrate for galactokinase and UDP-glucose:galactose-1-phosphate uridylyltransferase. | Forms UDP-galactosamine, leading to UTP depletion. This is the initiating step of toxicity. | wikipedia.org |
| Glycoprotein Synthesis | Inhibited due to depletion of UTP and UDP-sugar precursors (e.g., UDP-galactose). | Disruption of cellular functions reliant on glycoproteins, such as cell signaling and protein stability. | itmedicalteam.plnih.gov |
| Glycogen Synthesis | Inhibited due to the depletion of the precursor UDP-glucose. | Impaired energy storage in hepatocytes. | wikipedia.orgspandidos-publications.com |
| RNA Synthesis | Inhibited due to the severe depletion of the precursor UTP. | Blocks transcription, contributing to overall cellular dysfunction and death. | cas.czspandidos-publications.com |
| UDP-galactose–N-acetyl-d-glucosamine galactosyltransferase | Utilizes accumulated UDP-galactosamine as a substrate. | Leads to the synthesis of structurally abnormal glycoproteins. | nih.govnih.gov |
Elucidation of this compound Interactions with Biological Macromolecules
The biological functions of this compound are predicated on its specific interactions with a variety of macromolecules. These interactions are governed by the principles of molecular recognition, where the three-dimensional structure and chemical properties of both the sugar and the macromolecule dictate the specificity and affinity of their binding.
The enzymatic processing of this compound and its derivatives is a cornerstone of its biological role. A key family of enzymes in this context is the glycoside hydrolases. For instance, the endo-α-d-N-acetylgalactosaminidase SpGH101 from Streptococcus pneumoniae is known to hydrolyze the O-linked T-antigen from proteins, which involves the recognition of an N-acetyl-d-galactosamine (GalNAc) residue. nih.gov Structural studies of these enzymes reveal that upon substrate binding, a conformational change, such as the closing of a tryptophan lid, can occur to fully engage the substrate in the active site. nih.gov
Lectins, a class of proteins that bind to specific carbohydrate structures, are also pivotal in recognizing this compound-containing molecules. For example, the soybean agglutinin (SBA) is a Gal/GalNAc specific lectin. nih.gov The binding specificity of such lectins is often fine-tuned by subtle structural differences. In peanut agglutinin (PNA), the residue Glu 129 is crucial for conferring exclusive galactose-specificity and preventing the binding of C-2-substituted derivatives like N-acetylgalactosamine. researchgate.net Mutagenesis studies, where Glu 129 was replaced by Asp or Ala, demonstrated a varied affinity for C-2-substituted galactose derivatives, highlighting the role of this specific residue in binding. researchgate.net
The formation of mucin-type O-glycans is initiated by UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). The human genome encodes 20 such transferases, many of which have unique substrate specificities that are essential for the proper glycosylation of proteins. nih.gov
The enzymatic hydrolysis of UDP-N-acetyl-d-galactosamine has been observed in normal hamster cell extracts, proceeding in a two-step process to yield free N-acetyl-d-galactosamine. researchgate.net This process involves a nucleotide pyrophosphatase and an orthophosphoric monoester phosphohydrolase, which exhibit different requirements for divalent ions and optimal pH. researchgate.net
Table 1: Enzymes Involved in this compound Derivative Metabolism and Recognition
| Enzyme Family | Specific Enzyme Example | Organism/Source | Substrate/Ligand | Key Finding |
|---|---|---|---|---|
| Glycoside Hydrolase | SpGH101 | Streptococcus pneumoniae | T-antigen (contains GalNAc) | A tryptophan lid closes upon substrate binding to engage the active site. nih.gov |
| Lectin | Peanut Agglutinin (PNA) | Arachis hypogaea | Galactose, N-acetylgalactosamine | The residue Glu 129 is critical for galactose-specificity and exclusion of C-2 substituted derivatives. researchgate.net |
| Transferase | GalNAc-Ts | Human | UDP-N-acetyl-d-galactosamine | A large family of enzymes with diverse specificities for initiating O-glycan formation. nih.gov |
| Hydrolase | Nucleotide Pyrophosphatase | Hamster cells | UDP-N-acetyl-d-galactosamine | Part of a two-step hydrolysis to produce free N-acetyl-d-galactosamine. researchgate.net |
The transport of this compound and related sugars across cellular membranes is a vital process mediated by specific transport proteins. In rat liver lysosomes, a specific transport system for N-acetyl-D-glucosamine and N-acetyl-D-galactosamine has been identified. researchgate.net This system is highly specific, as the uptake of these sugars is not significantly affected by the presence of other monosaccharides like D-glucose or D-mannose. researchgate.net Kinetic studies of this lysosomal transporter revealed a Km of 4.4 mM for both N-acetyl-D-glucosamine and N-acetyl-D-galactosamine uptake. researchgate.net The transport is not dependent on common cations like Na⁺ or K⁺ and is inhibited by cytochalasin B. researchgate.net
More broadly, the transport of galactose in cells like those in the kidney cortex involves both active transport and facilitated diffusion. nih.gov At the tubular membrane, sugars can be actively transported into cells via a mechanism that is dependent on sodium ions and sensitive to phlorrhizin. nih.gov Conversely, at the basal cell membrane, transport occurs down the concentration gradient through facilitated diffusion, which is also phlorrhizin-sensitive but independent of sodium. nih.gov Competition for transport proteins is also a key factor; for instance, D-galactose can compete with D-glucose for the same binding sites on transport proteins. ksumsc.com
The transport of D-galactonate, a related compound, is mediated by transmembrane proteins from the major facilitator superfamily (MFS) in bacteria and the SLC5 family in mammals, utilizing mechanisms such as facilitated diffusion and active transport. ontosight.ai
Table 2: Characteristics of this compound and Related Sugar Transport Systems
| Transport System | Cellular Model/Organism | Substrate(s) | Key Characteristics |
|---|---|---|---|
| Lysosomal Transporter | Rat Liver Lysosomes | N-acetyl-D-glucosamine, N-acetyl-D-galactosamine | Km of 4.4 mM; inhibited by cytochalasin B; independent of Na⁺ and K⁺. researchgate.net |
| Renal Tubular Transport | Rabbit Kidney Cortex Cells | D-glucose, D-galactose | Active transport at the tubular membrane (Na⁺-dependent); facilitated diffusion at the basal membrane (Na⁺-independent). nih.gov |
| General Sugar Transporter | Intestinal and Kidney Cells | D-glucose, D-galactose | Competitive binding between chemically similar sugars for the same transport protein. ksumsc.com |
| D-galactonate Transporter | Escherichia coli, Mammals | D-galactonate | Mediated by MFS and SLC5 family proteins through active transport and facilitated diffusion. ontosight.ai |
Molecular dynamics (MD) simulations and thermodynamic analyses provide deep insights into the forces and energy changes that govern the binding of this compound to its protein targets. MD simulations of the Vatairea guianensis seed lectin have been used to characterize its interaction with N-acetyl-D-galactosamine. researchgate.netugent.benih.gov These simulations revealed new interacting residues that were not identified in static crystal structures and showed how the carbohydrate recognition domain configures itself upon ligand binding. ugent.benih.gov
Thermodynamic studies, often conducted using isothermal titration calorimetry (ITC), quantify the enthalpy (ΔH) and entropy (ΔS) changes upon binding, which together determine the Gibbs free energy of binding (ΔG) and thus the binding affinity (Kd). For the binding of D-galactose and its derivatives to the L-arabinose-binding protein, the intrinsic free energy of binding for individual hydroxyl groups was found to be remarkably constant. nih.gov However, the enthalpy of binding was significantly unfavorable for deoxygalactose derivatives compared to galactose, suggesting that the hydrogen bonds between the sugar and the protein are enthalpically more favorable than those with water. nih.gov
In the case of the lectin from Pseudomonas aeruginosa (PA-IIL), binding to various monosaccharides, including L-galactose, is driven by a large enthalpy contribution. core.ac.uk The interaction with monosaccharides having an L-galacto configuration resulted in a higher enthalpy of binding compared to mannose. core.ac.uk
The binding of soybean agglutinin (SBA) to multivalent ligands containing multiple α-GalNAc residues demonstrates a phenomenon known as the "bind and jump" mechanism. nih.gov This results in a dramatically increased affinity (a Kd of 0.2 nM for a multivalent mucin compared to 0.17 mM for a monovalent analog), which is largely driven by favorable entropy effects associated with the cross-linking interactions. nih.gov
Table 3: Thermodynamic Parameters of Galactose and Derivative Binding to Proteins
| Protein | Ligand | Binding Affinity (Kd) | Enthalpy (ΔH) | Key Thermodynamic Insight |
|---|---|---|---|---|
| L-arabinose-binding protein | D-galactose derivatives | - | Unfavorable enthalpy for deoxy derivatives | Solute-solute hydrogen bonds are enthalpically more favorable than solute-solvent bonds. nih.gov |
| Pseudomonas aeruginosa lectin (PA-IIL) | Methyl-α-L-fucoside | 430 nM | -40 kJ/mol | Binding is driven by a large enthalpy contribution. core.ac.uk |
| Soybean Agglutinin (SBA) | GalNAcα1-O-Ser | 0.17 mM | -7.9 kcal/mol | Monovalent interaction. nih.gov |
| Soybean Agglutinin (SBA) | Tn-PSM (multivalent) | 0.2 nM | -4310 kcal/mol | ~10⁶-fold higher affinity driven by entropy in a "bind and jump" mechanism. nih.gov |
Investigation of this compound Interactions with Transport Systems in Cellular Models
Computational Modeling and Simulation Approaches for this compound Molecular Systems
Computational methods are indispensable for predicting and analyzing the interactions of this compound at a molecular level. These approaches range from predicting binding sites on proteins to refining the structures of this compound-protein complexes and simulating their dynamic behavior.
A variety of computational tools exist for the prediction of ligand-binding sites on protein surfaces. These methods can be based on sequence conservation, geometric properties, or physicochemical characteristics of the protein surface. For carbohydrate-binding proteins specifically, methods like the COTRAN program have been developed to predict galactose-binding sites with high specificity by searching for a combination of geometrical and structural features. researchgate.net
More recently, deep learning models have been developed for this purpose. The CArbohydrate-Protein interaction Site IdentiFier (CAPSIF) models, which include a 3D-UNet voxel-based neural network (CAPSIF:V) and an equivariant graph neural network (CAPSIF:G), have shown success in predicting carbohydrate-binding sites. nih.govfrontiersin.org CAPSIF:V performs particularly well for predicting binding sites for galactosamine (GalN) and galacturonic acid (GalNAc). nih.govfrontiersin.org Another deep learning model, LectinOracle, combines transformer-based protein representations with graph convolutional neural networks for glycans to predict lectin-glycan interactions with high accuracy. gu.se These in silico methods are valuable for guiding experimental studies and for understanding the structural basis of this compound recognition.
Table 4: Computational Tools for Predicting Carbohydrate Binding Sites
| Tool/Method | Approach | Specificity | Key Feature |
|---|---|---|---|
| COTRAN | Structure-based algorithm | Galactose-binding sites | Uses a combination of geometrical and structural features to detect potential binding sites. researchgate.net |
| CAPSIF:V | 3D-UNet voxel-based neural network | General carbohydrate binding sites | Performs well for predicting binding sites for galactosamine (GalN). nih.govfrontiersin.org |
| LectinOracle | Deep learning (transformer and graph neural networks) | Lectin-glycan interactions | Accurately predicts the binding between lectins and a wide range of glycans. gu.se |
| CLIMBS | Graph neural network classifier | Carbohydrate-protein complexes | Achieved a maximal accuracy of 98.77% for N-acetyl-α/β-D-galactosamine complexes. biorxiv.org |
Once a model of a this compound-protein complex is obtained, either through experimental methods or computational docking, structural refinement and the study of its conformational dynamics are crucial next steps. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing the exploration of the flexibility and movement of the complex over time. nih.gov For example, MD simulations of galectin-3 with its ligand N-acetyllactosamine have been used to elucidate the entire binding pathway at an atomic level, capturing the diffusion of the ligand and its final binding pose, which correlated well with crystallographic data. nih.gov
In Silico Prediction and Analysis of this compound Binding Sites
Application of Advanced Structural Biology Techniques to this compound Interacting Partners
The elucidation of the three-dimensional structures of this compound and its derivatives in complex with their protein partners is fundamental to understanding the molecular basis of their recognition and biological function. Advanced structural biology techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and computational modeling, have provided atomic-level insights into these interactions. researchgate.netrcsb.orgdoi.org These methods reveal the specific contacts, conformational changes, and dynamic processes that govern the binding of this compound to its target proteins.
X-ray Crystallography
X-ray crystallography remains a primary technique for determining high-resolution atomic structures of protein-ligand complexes. researchgate.netglycosmos.org It has been successfully applied to several proteins that recognize this compound or its N-acetylated form, N-acetyl-D-galactosamine (GalNAc), providing a static yet detailed snapshot of the binding-site architecture and the key intermolecular interactions.
Several crystal structures of proteins in complex with D-galactosamine or N-acetyl-D-galactosamine have been deposited in the Protein Data Bank (PDB), revealing the precise nature of these interactions. For example, the structure of a solute-binding protein from Agrobacterium vitis, Avi_5305, was solved in complex with D-galactosamine (PDB ID: 5br1). nih.govresearchgate.net This work highlighted a critical cation–π interaction between the amino group of the sugar and a tyrosine residue (Tyr168) in the binding pocket, an interaction that confers specificity for the amino sugar over its non-aminated counterpart, D-galactose. nih.govresearchgate.net Similarly, the crystal structure of human galectin-7 in complex with galactosamine (PDB ID: 3GAL) was determined at a resolution of 1.90 Å, providing a clear view of the hydrogen-bonding network responsible for recognition within its carbohydrate recognition domain (CRD). rcsb.orgacs.org
Another example is the lectin from the mushroom Sclerotium rolfsii (SRL), whose crystal structure was solved in complex with N-acetyl-D-galactosamine (PDB ID: 2ofd). rcsb.orgnih.gov The structure revealed that SRL contains two distinct carbohydrate-binding sites, with GalNAc binding preferentially to the primary site. rcsb.orgnih.gov These crystallographic studies are invaluable for understanding the principles of ligand specificity and have been instrumental in structure-based drug design efforts.
Table 1: X-ray Crystallography Data for this compound and Derivative Complexes
| Protein Name | Ligand | PDB ID | Resolution (Å) | Source Organism | Key Interacting Residues & Findings |
|---|---|---|---|---|---|
| Avi_5305 | D-galactosamine | 5br1 | 2.15 | Agrobacterium vitis | Tyr168: Forms a specific cation–π interaction with the ligand's amino group. nih.govresearchgate.net |
| Human Galectin-7 | Galactosamine | 3GAL | 1.90 | Homo sapiens | The structure revealed conserved carbohydrate-binding residues forming a specific hydrogen bond network. rcsb.orgacs.org |
| Crenomytilus grayanus Lectin (CGL) | Galactosamine | 5F8Y | 1.85 | Crenomytilus grayanus | Features a β-trefoil fold with three binding sites, where galactosamine is recognized by specific motifs. researchgate.netresearchgate.net |
| Sclerotium rolfsii Lectin (SRL) | N-acetyl-D-galactosamine | 2ofd | 2.00 | Athelia rolfsii | Contains two distinct binding sites; GalNAc binds to the primary site through a network of hydrogen bonds. rcsb.orgnih.gov |
| Mannose-binding Protein (Mutant) | N-acetyl-D-galactosamine | 1BCJ | 1.80 | Rattus norvegicus (Engineered) | A single histidine insertion creates a direct interaction with the N-acetyl methyl group, conferring specificity. rcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying molecular interactions in solution, providing information on binding affinity, kinetics, and the conformation of both the ligand and the protein under near-physiological conditions. doi.orgrsc.org Unlike crystallography, NMR can capture the dynamic nature of interactions, which is particularly useful for the often weak and transient binding events characteristic of carbohydrate-protein recognition. researchgate.net
Saturation Transfer Difference (STD) NMR is a ligand-focused method that is highly effective for identifying the specific parts of a ligand—the binding epitope—that are in close contact with the protein. doi.org A study on the lectin from Vicia villosa (isolectin B4) used STD-NMR to investigate its interaction with N-acetyl-D-galactosamine. The results demonstrated that the H-3 and H-4 protons of the sugar received the largest saturation transfer from the protein, indicating that these parts of the sugar are deeply buried in the lectin's binding pocket. doi.org Such data are crucial for validating docking models and guiding the design of inhibitors with improved affinity.
Chemical Shift Perturbation (CSP) analysis is another common NMR method where changes in the chemical shifts of the protein's signals are monitored upon ligand titration, allowing for the mapping of the binding site on the protein surface. nih.gov
Table 2: NMR Spectroscopy Findings for this compound Derivative Interactions
| Protein System | Ligand | NMR Technique | Key Findings |
|---|---|---|---|
| Vicia villosa Lectin (VVLB₄) | N-acetyl-α-D-galactosamine | Saturation Transfer Difference (STD) NMR | The largest STD effects were observed for the H-3 and H-4 protons of the ligand, identifying them as key contact points within the binding site. doi.org |
| Galectin-3 | N-acetyllactosamine | 1H,15N-HSQC Titrations | Monitored chemical shift perturbations in the protein upon ligand binding to map the interaction surface and determine binding affinity. rsc.org |
Cryo-Electron Microscopy (Cryo-EM)
The "resolution revolution" in cryo-electron microscopy (cryo-EM) has established it as a formidable tool for determining the structures of large, complex, or flexible biomolecular assemblies that are often intractable to crystallization. appmicro.orgnih.gov Cryo-EM allows for the visualization of macromolecules in a near-native, hydrated state by flash-freezing them in vitreous ice. nih.gov
While high-resolution cryo-EM structures of proteins in a simple complex with this compound are not yet prevalent, the technique has been used to solve the structures of large enzymatic complexes that process D-galactosamine-containing glycans. For instance, the structure of the human chondroitin (B13769445) sulfate (B86663) polymerase complex (CHSY3-CHPF), which contains an N-acetyl-D-galactosamine transferase domain, has been determined. researchgate.net Such structures provide critical insights into the dynamic catalytic processes involving this sugar. The ability of cryo-EM to resolve densities for ligands, ions, and even individual water molecules, as demonstrated in the ~2.2 Å structure of β-galactosidase with an inhibitor, shows its immense potential for future studies on this compound-binding proteins, particularly large membrane-bound receptors or multi-protein complexes. nih.gov
Computational Modeling and Simulation
Computational techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable for complementing experimental data and providing a dynamic view of molecular interactions. acs.orgnih.gov MD simulations can model the entire binding process, predict the stability of the complex over time, and calculate the free energy of binding. acs.orgacs.org
For example, extensive MD simulations were used to explore the binding pathway of N-acetyllactosamine to human galectin-3, revealing the importance of stacking interactions with a tryptophan residue (Trp181) and a network of hydrogen bonds that stabilize the complex. nih.gov In another study combining X-ray crystallography with MD simulations and quantum mechanical calculations, researchers investigated the binding of D-galactal derivatives to galectin-8N. nih.govacs.org The simulations helped to rationalize the high affinity of the ligands, suggesting that specific orbital overlaps between the ligand and an arginine residue contribute significantly to binding, a level of detail not achievable by experimental methods alone. nih.gov These computational approaches are critical for generating hypotheses and interpreting experimental results at a deeper physical-chemical level.
Table 3: Computational Studies on this compound-Related Complexes
| Protein System | Ligand(s) | Method(s) | Key Insights |
|---|---|---|---|
| Galectin-3 | N-acetyllactosamine | Molecular Dynamics (MD) Simulations | Unraveled the complete binding pathway at atomic resolution, highlighting the role of Trp181 in stacking interactions and identifying key hydrogen bonds. nih.gov |
| Galectin-8N | D-galactal derivatives | MD Simulations, Quantum Mechanics (QM) | Complemented X-ray data to reveal that orbital overlap between Arg45 and the ligand's olefinic bond contributes to high-affinity binding. nih.govacs.org |
| Protein-Glycosaminoglycan Complexes | Heparin, Chondroitin Sulfate | MD Simulations | Benchmarked various water models to determine their effect on the stability and energetics of the simulated complexes, providing a framework for future studies. acs.org |
Summary Data Tables
Table 1: Key Molecular Events in D-galactosamine-Induced Hepatotoxicity
| Event | Mechanism | Key Molecules Involved | References |
| UTP Depletion | Trapping of uridine (B1682114) as UDP-galactosamine during metabolism. | Galactokinase, UDP-galactose uridyltransferase | wikipedia.orgimrpress.com |
| Inhibition of Macromolecule Synthesis | Lack of UTP precursor for RNA synthesis, leading to reduced protein production. | RNA polymerase, Ribosomes | cas.cznih.govnih.gov |
| Induction of Apoptosis | Sensitization to death receptor signaling due to lack of anti-apoptotic proteins. | TNF-α, Fas/FasL, Caspase-8, Caspase-3 | nih.govresearchgate.netresearchgate.net |
| Induction of Inflammation | Activation of Kupffer cells and release of pro-inflammatory cytokines. | LPS, TLR4, NF-κB, TNF-α, IL-1β, IL-6 | frontiersin.orgelsevier.esoncotarget.com |
Synthetic Methodologies and Chemical Biology Approaches for D Galactosaminate and Its Analogs
Chemoenzymatic Synthesis Strategies for D-galactosaminate and Structurally Related Aminosugars
A notable chemoenzymatic approach involves the use of glycosyltransferases, which catalyze the stepwise addition of monosaccharides to build O-glycan structures. nih.gov The process often starts with the attachment of N-acetylgalactosamine (GalNAc) to a serine or threonine residue, followed by sequential additions of other sugars. nih.gov Endoglycosidases are also employed in a convergent strategy that transfers an entire oligosaccharide block to a polypeptide, a method that is both regio- and stereospecific. nih.gov
One-pot multi-enzyme (OPME) systems have emerged as a powerful tool for synthesizing galactosides. For instance, a one-pot two-enzyme system using a galactokinase and a D-galactosyl-β1-3-N-acetyl-D-hexosamine phosphorylase from Bifidobacterium infantis has been used for the efficient synthesis of galacto-N-biose (GNB) derivatives. nih.govrsc.org This system can be further expanded to include a CMP-sialic acid synthetase and sialyltransferases for the production of sialylated GNB derivatives. nih.gov Another example is the synthesis of the T-antigen and related structures using a combination of E. coli K-12 galactokinase (GalK) and Bifidobacterium infantis D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP). rsc.orgresearchgate.net
Enzymatic synthesis has also been applied to create novel aminosugar derivatives, such as aminosugar fatty acid esters. Lipases can catalyze the transesterification between an aminosugar like N-acetyl-glucosamine (GlcNAc) and a fatty acid ester, although the low solubility of sugars in organic solvents can be a limiting factor. d-nb.inforesearchgate.net
Table 1: Examples of Chemoenzymatic Synthesis Strategies
| Starting Material | Key Enzymes/Reactions | Product | Reference |
|---|---|---|---|
| D-Tagatose | Heyns Rearrangement | N-protected D-galactosamine derivatives | tandfonline.com |
| Galactose derivatives | Galactokinase (BiGalK), D-galactosyl-β1-3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) | Galacto-N-biose (GNB) derivatives | nih.govrsc.org |
| GlcNAcβProN₃, Galactose | Streptococcus pneumoniae galactokinase (SpGalK), Bifidobacterium infantis D-galactosyl-β1-3-N-acetyl-D-hexosamine phosphorylase (BiGalHexNAcP) | Galβ1-3GlcNAcβProN₃ | researchgate.net |
Novel Organic Synthetic Pathways for this compound Probes and Derivatives
Several strategies have been developed for the synthesis of D-galactosamine, including the chain extension of D-lyxose, epimerization at the C4 position of D-glucosamine, and the addition of ammonia (B1221849) to 1,6:2,3-dianhydro-β-D-talopyranose. acs.org Azidonitration of tri-O-acetyl-D-galactal is another established method. acs.org However, many of these earlier methods were hampered by low yields and lack of stereoselectivity. acs.org
More recent approaches have focused on improving efficiency and stereocontrol. A microwave-assisted intramolecular anomeric protection (iMAP) of glucosamine (B1671600) facilitates a concise transformation into 1,6-anhydrogalactosamine. acs.orgnih.gov This method allows for controlled epimerization at the C4 position to yield the galactosamine derivative. nih.gov The resulting 1,6-anhydro bridge can then be opened to afford the desired D-galactosamine derivatives in a multi-step synthesis from glucosamine hydrochloride. acs.org
The synthesis of orthogonally protected D-galactosamine building blocks is essential for their use in the assembly of complex glycoconjugates. researchgate.netresearchgate.net One such strategy involves the Lattrell-Dax inversion at the C4 position of an N-phthalimido glucosamine thioglycoside via a triflate intermediate. researchgate.net This approach allows for the preparation of building blocks suitable for further glycosylation reactions. researchgate.net The development of such building blocks is critical for the synthesis of bacterial glycoconjugates that may serve as potential vaccine candidates. nih.gov
Achieving high stereoselectivity is a major challenge in carbohydrate synthesis. The synthesis of 1,2-cis-glycosides of aminosugars like D-galactosamine is particularly difficult. acs.orgdp.tech The development of stereoselective glycosylation methods is therefore a key focus of research.
One approach to achieving stereoselectivity is to control the reaction conditions and the protecting groups used. For example, in the synthesis of a disaccharide containing two D-galactosamine units, the stereochemical outcome (1,2-cis or 1,2-trans) could be controlled by adjusting the reaction solvent. researchgate.net The nature of the N-protecting group on the D-galactosamine donor and the structure of the acceptor molecule also play a crucial role in determining the anomeric product ratio in glycosylation reactions. rsc.org
Enantioselective synthesis provides a pathway to chiral molecules from achiral or racemic starting materials. A novel strategy for the synthesis of protected D-galactosamine synthons starts from D-erythrono-1,4-lactone and utilizes a sulfamate-tethered aza-Wacker cyclization as a key step. researchgate.netacs.org This approach is distinct from traditional syntheses that begin with hexoses or glycals. researchgate.netacs.org Another enantioselective method involves the cyclization of tethered sulfamates onto α,β-unsaturated esters, promoted by a chiral bifunctional guanidine (B92328) catalyst, to produce useful chiral synthons. acs.org The enantioselective synthesis of polyfluorinated analogs of D-galactose has also been reported, providing probes to study protein-carbohydrate interactions. nih.gov
Isotopic labeling is an indispensable tool for studying metabolic pathways and quantifying metabolic fluxes. frontiersin.orgcreative-proteomics.com By introducing stable isotopes such as ¹³C or deuterium (B1214612) (²H) into a molecule, researchers can trace its fate through various biochemical reactions. creative-proteomics.com
Metabolic Flux Analysis (MFA) utilizes stable isotope-labeled tracers to gain quantitative insights into the rates of intracellular metabolic reactions. nih.govnih.gov The labeling patterns of downstream metabolites, which are determined by the metabolic fluxes, are analyzed by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). frontiersin.org This allows for the determination of the relative contributions of different metabolic pathways. nih.govnih.gov
Several isotopically labeled versions of D-galactosamine and related sugars are commercially available or can be synthesized for use in these studies. For example, D-Galactosamine-[1-¹³C] Hydrochloride is available for research purposes. The synthesis of isotope-labeled compounds is often designed to introduce the label in the final steps of the reaction sequence to minimize the handling of the labeled reagent. mdpi.com
A common strategy for introducing stable isotopes into glycans is through de-N-acetylation followed by re-N-acetylation with an isotopically labeled acetic anhydride, such as ¹³C-labeled acetic anhydride. acs.org This method allows for the creation of internal standards for quantitative glycomics. acs.org The synthesis of ¹³C-labeled complex N-glycans has been achieved chemoenzymatically for use as internal standards in mass spectrometry-based quantification. acs.org These labeled standards are crucial for the unambiguous identification and quantification of glycans in complex biological samples. acs.org
Table 2: Research Findings on this compound Synthesis and Labeling
| Research Focus | Key Finding | Starting Material(s) | Methodology | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Concise transformation of 1,6-anhydroglucosamine to 1,6-anhydrogalactosamine. | Glucosamine | Microwave-assisted intramolecular anomeric protection (iMAP) | acs.orgnih.gov |
| Orthogonal Protection | Synthesis of orthogonally protected N-phthalimido thioglycoside derivatives. | D-glucosamine | Lattrell-Dax inversion at C4 | researchgate.net |
| Enantioselective Synthesis | A sulfamate-tethered aza-Wacker cyclization provides a novel route to protected D-galactosamine synthons. | D-erythrono-1,4-lactone | Catalytic, enantioselective cyclization | researchgate.netacs.org |
Stereoselective and Enantioselective Approaches in this compound Synthesis
Design and Application of this compound Analogs as Chemical Biology Tools for Pathway Elucidation
Chemical biology employs the application of chemical tools, often small molecules, to investigate and manipulate biological systems. wikipedia.org The design and synthesis of analogs of natural molecules like D-galactosamine are central to this field, providing probes to explore and elucidate complex biological pathways. nih.gov
D-galactosamine analogs are designed to serve various purposes. Some are created to act as inhibitors of specific enzymes involved in glycan metabolism, helping to dissect the roles of these enzymes in cellular processes. For example, analogs of UDP-D-Galf have been designed to mimic the transition state of this sugar nucleotide in the active sites of enzymes involved in mycobacterial galactan biosynthesis, with the aim of inhibiting these essential enzymes. nih.gov
Other analogs are equipped with bioorthogonal functional groups, such as azides or alkynes. chemrxiv.org These "clickable" analogs can be metabolically incorporated into glycans and then visualized through bioorthogonal reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.org This strategy allows for the imaging and tracking of glycosylation events in living cells and organisms. chemrxiv.org For instance, azide-tagged analogs of N-acetylgalactosamine (GalNAc), such as GalNAzMe and GalNPrAz, can be used for the bioorthogonal tagging of glycoproteins when their cellular uptake and activation are facilitated by co-expressed enzymes. rsc.org
Furthermore, D-galactosamine derivatives have been synthesized to study the binding requirements of specific receptors, such as the Gal/GalNAc receptor on mammalian hepatocytes. nih.gov By systematically modifying the structure of D-galactosamine, for example at the N-acyl group or the hydroxyl groups, researchers can probe the specific interactions that govern receptor binding and affinity. nih.gov These studies have provided valuable information on the importance of specific functional groups for biological recognition. nih.gov
The application of these chemical biology tools extends to the development of novel therapeutic strategies and diagnostics. By understanding the intricate details of glycan biosynthesis and recognition, it may be possible to design molecules that can modulate these processes in disease states.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| D-galactosamine | |
| D-Galactosamine-[1-¹³C] Hydrochloride | |
| N-acetyl-D-galactosamine (GalNAc) | |
| UDP-D-Galf | |
| D-tagatose | |
| D-lyxose | |
| D-glucosamine | |
| 1,6:2,3-dianhydro-β-D-talopyranose | |
| tri-O-acetyl-D-galactal | |
| 1,6-anhydrogalactosamine | |
| D-erythrono-1,4-lactone | |
| N-acetyl-glucosamine (GlcNAc) | |
| Galacto-N-biose (GNB) | |
| T-antigen | |
| GalNAzMe | |
| GalNPrAz | |
| Acetic anhydride | |
| Triflate | |
| N-phthalimido glucosamine thioglycoside | |
| UDP-glucosamine | |
| UDP-galactosamine | |
| N-acetylgalactosamine 1-phosphate | |
| N-acetylglucosamine 6-phosphate | |
| UDP-N-acetylglucosamine | |
| UDP-N-acetylgalactosamine | |
| Galβ1-3GlcNAcβProN₃ |
Advanced Analytical Methodologies for D Galactosaminate Research
Chromatographic and Spectroscopic Techniques for D-galactosaminate Quantification in Biological Matrices
Accurate quantification of D-galactosamine in biological matrices such as blood serum, plasma, and tissue hydrolysates is fundamental for toxicological and metabolic studies. Various chromatographic and spectroscopic methods have been developed and refined for this purpose, offering high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for D-galactosamine analysis. nih.govscispace.com To enhance detection, pre-column derivatization is often employed. One common method involves derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which allows for sensitive UV detection. nih.gov For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and 0.1% phosphoric acid can achieve a linear range of 10–100 µg/mL with a detection wavelength of 265 nm. nih.gov Another approach utilizes phenylisothiocarbamyl derivatives, which can be separated on a PICO-TAG column, offering linearity between 1 and 75 nmol. nih.gov This method can distinguish D-galactosamine from other hexosamines like glucosamine (B1671600), which is crucial for accurate analysis in glycoconjugates. nih.gov Pulsed amperometric detection (PAD) coupled with anion-exchange chromatography is another powerful, sensitive, and specific HPLC-based method, capable of achieving quantitation limits as low as 1 pmol for D-galactosamine. nih.gov
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), provides another robust platform for D-galactosamine quantification. This technique typically requires derivatization to increase the volatility of the sugar amine. A common procedure involves N-acetylation followed by trimethylsilylation, converting D-galactosamine into a stable and volatile derivative that can be readily analyzed by GC. cdnsciencepub.comnih.gov This method has been successfully applied to determine D-galactosamine content in biological materials like chondroitin (B13769445) sulphate. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, has also been utilized for the quantitative analysis of D-galactosamine impurities in substances like heparin, often in conjunction with multivariate regression analysis to build predictive quantitative models. mdpi.com High-resolution magic angle spinning (MAS) NMR spectroscopy allows for the examination of intact tissue samples, providing information on the concentration of metabolites, including D-galactosamine, while preserving the cellular structure. univr.itacs.org
Below is an interactive table summarizing various chromatographic methods for D-galactosamine quantification.
Interactive Data Table: Chromatographic Methods for D-galactosamine Quantification
| Technique | Derivatization Agent | Column | Detection Method | Linearity Range | Quantitation Limit | Reference |
|---|---|---|---|---|---|---|
| HPLC | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Eclipse XDB-C18 | UV (265 nm) | 10–100 µg/mL | 4.0 mg/kg | nih.gov |
| HPLC | Phenylisothiocyanate (PITC) | Waters PICO-TAG | UV | 1–75 nmol | Not specified | nih.gov |
| HPLC | None (isocratic) | Anion-exchange | Pulsed Amperometric Detection (PAD) | 0.25–40 µM | 1 pmol | nih.gov |
| HPLC | Tosyl chloride | Supelcosil LC-18 | UV (231 nm) | Up to 25 nmol | 6-12 pmol | d-nb.info |
| GC-MS | N-acetylation & Trimethylsilylation | Gas-liquid partition | Mass Spectrometry | Not specified | Not specified | cdnsciencepub.com |
| HPAEC-PAD | None | Ion-exchange | Pulsed Amperometric Detection (PAD) | Not specified | Not specified | scispace.com |
Mass Spectrometry-Based Metabolomic Profiling in this compound Studies
Mass spectrometry (MS)-based metabolomics has emerged as a powerful tool for investigating the global metabolic changes induced by D-galactosamine, particularly in the context of liver injury. researchgate.net These untargeted and targeted approaches provide a comprehensive snapshot of the metabolic perturbations, aiding in the discovery of biomarkers and the elucidation of toxicity mechanisms. cdnsciencepub.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) platforms, especially Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), are widely used for their high sensitivity and broad coverage of metabolites. cdnsciencepub.comresearchgate.netpnas.org Studies using UPLC-MS/MS on serum from D-galactosamine-treated animal models have revealed significant alterations in various metabolic pathways. cdnsciencepub.comresearchgate.net For instance, researchers have identified significant changes in the serum levels of glucose, amino acids, and numerous membrane lipids, including mono- and diacylglycerolphospholipids and sphingomyelins. cdnsciencepub.com The degree of these metabolic changes often correlates with the severity of liver damage, highlighting their potential as non-invasive biomarkers of hepatotoxicity. cdnsciencepub.com Integrated analyses combining LC-MS of the liver metabolome with gut microbiome data have further explored the complex interactions underlying D-GalN-induced liver injury. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a time-of-flight (TOF) analyzer, is another key technique used in D-galactosamine metabolomics. mdpi.com GC-TOFMS has been employed to analyze liver tissue from animal models of acute liver failure induced by D-galactosamine and lipopolysaccharide (LPS). mdpi.com These studies have identified dozens of endogenous metabolites that are significantly altered, including sugars, amino acids, fatty acids, and organic acids. mdpi.com The findings indicate that D-GalN administration can severely disrupt crucial metabolic processes in the liver, such as the tricarboxylic acid (TCA) cycle, urea (B33335) cycle, gluconeogenesis, and glycolysis. mdpi.com
The combination of different MS-based platforms, such as LC-MS and GC-MS, can provide a more comprehensive view of the metabolic disturbances caused by D-galactosamine. acs.org This multi-platform approach enhances the coverage of the metabolome, capturing both polar and non-polar metabolites and providing a more complete picture of the biochemical sequelae of D-GalN toxicity.
The table below presents research findings from metabolomic studies using D-galactosamine.
Interactive Data Table: Key Metabolomic Findings in D-galactosamine Research
| Analytical Platform | Biological Matrix | Key Affected Metabolites/Pathways | Research Focus | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Rat Serum | Glucose, Amino Acids, Membrane Lipids (Phospholipids, Sphingomyelins) | Biomarker discovery for acute liver injury | cdnsciencepub.com |
| GC-TOFMS | Mouse Liver Tissue | Sugars, Amino Acids, Fatty Acids, Organic Acids (Inhibition of TCA cycle, urea cycle, glycolysis) | Characterization of metabolic changes in acute liver failure | mdpi.com |
| LC-MS | Mouse Liver & Stool | L-α-amino acid, Ofloxacin-N-oxide, L-4-hydroxyglutamate semialdehyde | Interaction of gut microbiome and liver metabolism in acute liver injury | medchemexpress.com |
| LC-MS/MS | Piglet Serum | Bicyclo-prostaglandin E2, Deoxyinosine, 3-hydroxyanthranilic acid, Phosphatidylcholines (PC 34:2, PC 36:0) | Attenuation of acute liver injury by natural compounds | nih.gov |
| UPLC-MS | Rat Liver Extracts | Organic acids, Amino acids, Lipids | Assessment of technical vs. biological variation in metabolomics | pnas.org |
Development and Validation of Biosensors and Advanced Detection Systems for D-galactosamine and its Biotransformation Products
The development of biosensors and advanced detection systems offers the potential for rapid, sensitive, and real-time monitoring of D-galactosamine and its metabolites. silicon-austria-labs.comucl.ac.uk While direct biosensors for the quantification of D-galactosamine are still emerging, significant progress has been made in creating sensors that utilize D-galactosamine as a recognition element or that can detect its biotransformation products.
Electrochemical biosensors represent a promising avenue for D-galactosamine-related research. An electrochemiluminescence (ECL) biosensor has been constructed using D-galactosamine as a specific recognition element to detect soybean agglutinin, a type of lectin. mdpi.com In this system, D-galactosamine is immobilized on a gold nanoparticle-modified electrode, demonstrating its utility in a highly sensitive "signal-on" detection platform. mdpi.com This principle could potentially be reversed to develop a competitive binding assay for the detection of D-galactosamine itself. Molecularly imprinted polymers (MIPs) also represent a promising technology for creating highly selective electrochemical sensors for small molecules like D-galactosamine and its derivatives.
Advanced detection systems are also being developed to monitor the activity of enzymes involved in the biotransformation of D-galactosamine derivatives. For example, optical sensors, including fluorescent molecular probes, have been designed to detect N-acetyl-β-D-hexosaminidases, which are enzymes that cleave N-acetyl-D-galactosamine (a key derivative) from various biomolecules. nih.gov These sensors allow for the sensitive monitoring of enzyme activity, which can be an indirect measure of the processing of D-galactosamine-containing compounds in biological systems. nih.gov
The identification of specific biotransformation products is critical for developing targeted detection systems. One notable metabolite identified in urine is 1β-methylseleno-N-acetyl-D-galactosamine, a selenosugar formed as part of a detoxification pathway. nih.gov The characterization of such unique metabolites opens the door for the future development of highly specific biosensors or immunoassays designed to detect this particular product, which could serve as a biomarker of D-galactosamine exposure and metabolism. The biotransformation of more complex molecules, such as GalNAc-conjugated antisense oligonucleotides, involves the catabolism of the sugar moieties, and the resulting metabolites can be characterized by LC-MS, providing targets for future sensor development.
The table below lists compounds mentioned in this article.
Future Directions and Emerging Research Avenues for D Galactosaminate
Integration of Multi-Omics Data for a Comprehensive Understanding of D-galactosaminate Effects in Biological Systems
A holistic understanding of the biological perturbations induced by D-galactosamine requires a systems-level approach. numberanalytics.com The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—is a key future direction for creating a comprehensive picture of D-GalN's effects.
Systems biology, which combines large-scale experimental data with computational modeling, offers a framework to dissect the complex network of interactions that are altered following D-GalN administration. nih.govfrontiersin.org By moving beyond the study of individual components in isolation, researchers can identify key regulatory hubs and pathways that are central to D-GalN-induced pathophysiology. numberanalytics.com
Key Research Areas:
Transcriptomics and Metabolomics Integration: Combining transcriptomic data, which reveals changes in gene expression, with metabolomic data, which provides a snapshot of the actual biochemical activity, is a powerful strategy. metabolon.com This dual approach can uncover how D-GalN-induced changes at the gene level translate into functional metabolic alterations. frontiersin.org For instance, studies can correlate the upregulation of genes involved in specific metabolic pathways with the accumulation or depletion of related metabolites, providing a more complete mechanistic picture. metabolon.comfrontiersin.org
Proteomic Analysis: Proteomics can identify changes in protein expression and post-translational modifications that are critical to cellular responses to D-GalN. Integrating proteomic data with transcriptomic and metabolomic data can help to bridge the gap between gene expression and metabolic output, as proteins are the functional players in most biological processes. nih.gov
Network Biology: Applying network analysis to multi-omics datasets can help to identify key molecular networks and signaling pathways that are dysregulated by D-GalN. nih.govnih.gov This can reveal previously unknown interactions and regulatory mechanisms, leading to the identification of novel therapeutic targets.
The table below illustrates the potential of multi-omics integration in this compound research.
| Omics Level | Information Provided | Potential Insights in D-GalN Research |
| Genomics | Genetic susceptibility factors | Identification of genetic variants that predispose individuals to more severe D-GalN-induced liver injury. |
| Transcriptomics | Changes in gene expression (mRNA levels) | Understanding which genes and pathways are activated or suppressed in response to D-GalN. mdpi.com |
| Proteomics | Changes in protein abundance and modifications | Identifying key proteins involved in the cellular stress response, apoptosis, and inflammation triggered by D-GalN. mdpi.com |
| Metabolomics | Alterations in small molecule metabolites | Revealing the specific metabolic pathways that are disrupted by D-GalN, such as energy metabolism and detoxification pathways. metabolon.com |
Development of Advanced In Vitro and In Vivo Experimental Models for this compound Studies
To better translate research findings to human pathophysiology, there is a growing need for more sophisticated experimental models that more accurately recapitulate human liver biology.
Advanced In Vitro Models:
3D Liver Spheroids and Organoids: Traditional 2D cell cultures often fail to replicate the complex architecture and function of the liver. corning.com Three-dimensional (3D) models, such as primary human hepatocyte (PHH) spheroids and liver organoids, offer a more physiologically relevant environment. corning.comstemcell.comnih.gov These models exhibit prolonged viability and maintain key hepatic functions, making them superior for studying chronic toxicity and complex cellular interactions. corning.comnih.govscientificlabs.co.uk Studies have shown that 3D PHH spheroids are more sensitive to drug-induced liver injury (DILI) compared to 2D cultures. corning.comscientificlabs.co.uk Liver organoids, which can be derived from patient stem cells, can even be used to model the pathogenesis of specific liver diseases. stemcell.comfrontiersin.org
Liver-on-a-Chip Platforms: These microfluidic devices can model the structure and function of the liver lobule, allowing for the study of zonal toxicity and the interaction between different liver cell types under controlled flow conditions. frontiersin.org
The table below compares the features of different in vitro models for D-GalN research.
| Model Type | Key Advantages | Applications in D-GalN Studies |
| 2D Monolayer Culture | High-throughput, cost-effective | Initial screening for cytotoxicity. |
| 3D Spheroids | More physiologically relevant, prolonged viability, increased sensitivity to toxicity. corning.comscientificlabs.co.uk | Studying chronic D-GalN toxicity, cholestatic potential, and fibrotic responses. nih.govnih.gov |
| Liver Organoids | Self-organizing, can be derived from patient cells, model disease pathogenesis. stemcell.comnih.gov | Investigating the role of genetic background in D-GalN sensitivity and modeling D-GalN-induced injury in the context of pre-existing liver conditions. frontiersin.orgbiorxiv.org |
Advanced In Vivo Models:
Humanized Mouse Models: These are immunodeficient mice engrafted with human hepatocytes, and in some cases, human immune cells. transcurebioservices.comtranscurebioservices.com They provide a valuable platform to study human-specific drug metabolism and hepatotoxicity in an in vivo setting. transcurebioservices.comaasld.org Humanized mouse models have been successfully used to study alcohol-associated liver disease and liver fibrosis, demonstrating their potential for investigating D-GalN-induced injury in a more human-relevant context. aasld.orgnih.gov
Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful model organism for toxicology and disease modeling. zeclinics.commdpi.com Its genetic similarity to humans, rapid development, and optical transparency make it ideal for high-throughput screening and in vivo imaging of pathological processes. zeclinics.comeara.eupasteur.fr Zebrafish models can be used to study D-GalN-induced hepatotoxicity, regeneration, and to screen for potential therapeutic compounds. scielo.br
Innovative Computational and Artificial Intelligence Approaches in this compound Research
The increasing complexity of biological data necessitates the use of advanced computational tools for analysis and prediction.
Machine Learning and Deep Learning: Machine learning (ML) and deep learning (DL) algorithms can be trained on large datasets to predict the hepatotoxicity of compounds. nih.govfrontiersin.org These models can identify complex patterns in chemical structures and biological data that are associated with liver injury. mdpi.commdpi.com For example, Random Forest and Multilayer Perceptron models have shown promise in predicting DILI. nih.gov These approaches can be applied to D-GalN research to better understand its structure-toxicity relationship and to identify other compounds with similar toxic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational tools that relate the chemical structure of a molecule to its biological activity. frontiersin.org They can be used to predict the toxicity of new chemical entities based on their structural features. In the context of D-GalN, QSAR can help to identify the specific molecular features responsible for its hepatotoxic effects.
Artificial Intelligence in Drug Discovery: AI is revolutionizing drug discovery by accelerating the identification of new therapeutic targets and the design of novel drug candidates. mdpi.comnews-medical.netmednexus.org AI algorithms can analyze vast amounts of biological and chemical data to generate hypotheses and prioritize experiments. nih.govharvard.edu In D-GalN research, AI could be used to identify pathways that could be targeted to protect against liver injury and to design small molecules that modulate these pathways.
The table below summarizes the application of computational approaches in D-GalN research.
| Computational Approach | Description | Application in D-GalN Research |
| Machine Learning/Deep Learning | Algorithms that learn from data to make predictions. nih.govfrontiersin.orgfrontiersin.org | Predicting the hepatotoxic potential of D-GalN analogues; identifying biomarkers of D-GalN-induced injury from omics data. |
| QSAR Modeling | Relates chemical structure to biological activity. frontiersin.org | Identifying the structural determinants of D-GalN toxicity. |
| Artificial Intelligence | Simulates human intelligence to perform complex tasks. mdpi.comnih.gov | Identifying novel therapeutic targets for D-GalN-induced liver injury; de novo design of protective compounds. mednexus.orgharvard.edu |
Exploration of this compound's Role in Modulating Microbiome Interactions and Host Metabolism
The gut-liver axis describes the bidirectional communication between the gut microbiota and the liver, which plays a crucial role in maintaining health and influencing the progression of liver diseases. frontiersin.orgnih.govcrc1382.org Emerging research is beginning to explore how D-GalN may impact this axis.
Gut Microbiome and D-GalN-Induced Liver Injury: The gut microbiota can influence the severity of liver injury induced by hepatotoxic agents. frontiersin.org For instance, gut-derived lipopolysaccharide (LPS) can act as a cofactor with D-GalN to exacerbate liver inflammation. frontiersin.orgnih.gov Conversely, certain gut bacteria may have protective effects. The composition of the gut microbiome can be altered by various factors, and these alterations can in turn affect the host's susceptibility to D-GalN-induced toxicity. nih.gov
Modulation of Host Metabolism: The gut microbiota produces a vast array of metabolites that can enter the circulation and influence host metabolism. nih.govcam.ac.uk Changes in the microbiome induced by D-GalN could lead to alterations in the production of these metabolites, further contributing to the observed liver injury. Investigating these complex interactions could reveal new therapeutic strategies, such as the use of probiotics or fecal microbiota transplantation, to mitigate D-GalN-induced hepatotoxicity. frontiersin.org
The table below outlines key research questions regarding D-GalN and the microbiome.
| Research Area | Key Questions | Potential Implications |
| D-GalN and Microbiome Composition | Does D-GalN administration alter the composition and function of the gut microbiota? | Understanding how D-GalN impacts gut dysbiosis and its contribution to liver injury. |
| Microbial-Host Interactions | How do changes in the microbiome influence the host's response to D-GalN? plos.orgd-nb.info | Identifying specific microbial species or metabolites that either exacerbate or protect against D-GalN toxicity. |
| Therapeutic Modulation | Can modulating the gut microbiota (e.g., with probiotics) alter the course of D-GalN-induced liver injury? | Developing novel therapeutic approaches to prevent or treat D-GalN-induced hepatotoxicity. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing D-galactosaminate derivatives, and how can researchers ensure reproducibility?
- Methodological Answer: Synthesis protocols for this compound derivatives typically involve acetylation or hydrolysis reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization requires a combination of HPLC for purity assessment (>99% by ), NMR for structural confirmation, and mass spectrometry for molecular weight validation. Reproducibility is ensured by documenting reaction parameters (temperature, pH, stoichiometry) and cross-referencing with published protocols . For novel compounds, provide full spectral data and crystallographic evidence (if applicable) in supplementary materials .
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound compounds in different experimental conditions?
- Methodological Answer: Use HPLC with UV/Vis detection for routine purity checks, especially for salts like D-galactosamine hydrochloride (≥99% purity, ). For structural integrity, employ - and -NMR to confirm stereochemistry and functional groups. Thermal stability under varying conditions (e.g., aqueous vs. solid-state) can be assessed via differential scanning calorimetry (DSC) . Always include error margins and calibration curves in data reporting .
Q. How should researchers design controlled experiments to investigate the biochemical pathways involving this compound while minimizing confounding variables?
- Methodological Answer: Implement factorial designs to isolate variables (e.g., enzyme concentration, substrate saturation). Use knockout cell lines or competitive inhibitors to validate specificity in metabolic studies. Include negative controls (e.g., galactose analogs) and replicate experiments across multiple biological batches . Document all experimental conditions in detail, including buffer compositions and incubation times, to enable replication .
Advanced Research Questions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies, particularly when dealing with non-linear data trends?
- Methodological Answer: For non-linear dose-response curves, apply the Hill equation or four-parameter logistic regression. Use Akaike’s Information Criterion (AIC) to compare model fits. Bootstrap resampling can quantify uncertainty in EC values. Report confidence intervals and perform sensitivity analyses to identify outlier-driven biases .
Q. How can conflicting data on this compound's metabolic effects be systematically evaluated and reconciled within a literature review framework?
- Methodological Answer: Conduct a systematic review following PRISMA guidelines ( ). Classify studies by experimental models (e.g., in vitro vs. in vivo) and dosage ranges. Use meta-regression to assess heterogeneity sources (e.g., cell type differences). Highlight methodological limitations (e.g., lack of purity data in older studies) and propose validation experiments .
Q. What strategies are effective for optimizing the stability of this compound in aqueous solutions during long-term kinetic studies?
- Methodological Answer: Stabilize solutions by adjusting pH to 6.5–7.0 (prevents hydrolysis), adding chelating agents (e.g., EDTA), and storing at −80°C in aliquots. Monitor degradation via LC-MS over time and calculate half-lives using first-order kinetics. Compare stability across buffer systems (e.g., phosphate vs. Tris) .
Q. How can researchers employ isotopic labeling techniques to trace this compound incorporation into glycosaminoglycans in complex biological systems?
- Methodological Answer: Use - or -labeled this compound to track metabolic flux. Combine with pulse-chase experiments and autoradiography for temporal resolution. Analyze labeled products via MALDI-TOF MS or NMR-based metabolomics. Normalize data to total protein/cell count to account for uptake variability .
Methodological Considerations
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal) to avoid redundant data in tables/text. Use heatmaps for omics datasets and error bars with defined confidence intervals .
- Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in public repositories like Zenodo. Provide step-by-step protocols for synthetic steps in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments. Cite primary literature over reviews unless contextualizing historical perspectives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
